molecular formula C9H8BrNO2 B8137617 2-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid

2-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B8137617
M. Wt: 242.07 g/mol
InChI Key: JTVUIBKAAUOMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a brominated pyridine ring. Its stereoisomeric form, (1S,2S)-2-(6-Bromopyridin-3-yl)cyclopropanecarboxylic acid (CAS: 918305-72-3), is a key building block in medicinal chemistry, particularly for synthesizing bioactive molecules. The bromine substituent on the pyridine ring enhances reactivity in cross-coupling reactions, making it valuable for constructing complex architectures .

Properties

IUPAC Name

2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-8-2-1-5(4-11-8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVUIBKAAUOMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

  • Bromination: The starting material, pyridine, undergoes bromination to introduce the bromine atom at the 6th position.

  • Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation reactions to form the cyclopropane ring.

  • Carboxylation: Finally, the cyclopropane ring is functionalized with a carboxylic acid group.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as pyridine N-oxide.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Amines.

  • Substitution: Alkyl or aryl-substituted derivatives.

Scientific Research Applications

2-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

a) Trifluoromethyl-Substituted Analog
  • Compound : 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid (CAS: 1060811-01-9)
  • Molecular Formula: C10H8F3NO2
  • Key Differences :
    • The trifluoromethyl group is strongly electron-withdrawing, increasing metabolic stability and lipophilicity compared to the bromine substituent.
    • Reduced steric bulk compared to bromine may enhance binding affinity in hydrophobic pockets .
b) Amino-Substituted Analog
  • Compound: rac-(1R,2R)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid
  • Molecular Formula : C9H10N2O2 (hydrochloride salt: C9H12ClN2O2)
  • Key Differences: The amino group introduces hydrogen-bonding capability, altering solubility and interaction with biological targets. Bromine’s role as a leaving group in cross-coupling is absent here, limiting utility in Suzuki-Miyaura reactions .

Cyclopropane Core Modifications

a) Cyanocyclopropane Derivatives
  • Compounds: trans-2-Cyanocyclopropanecarboxylic acid (CAS: 39891-82-2) cis-2-Cyanocyclopropanecarboxylic acid (CAS: 1463522-68-0)
  • Key Differences: The cyano group increases polarity, reducing membrane permeability compared to the bromopyridinyl analog. Enhanced electrophilicity of the cyano group enables nucleophilic additions, unlike the bromine’s coupling utility .
b) Ester and Ethoxy Derivatives
  • Compound: Ethyl trans-2-cyanocyclopropane-1-carboxylate (CAS: 60212-41-1)
  • Molecular Formula: C7H9NO2
  • Key Differences :
    • The ester group improves solubility in organic solvents but requires hydrolysis for carboxylic acid activation.
    • Ethoxy substituents (e.g., trans-2-ethoxycyclopropanecarboxylic acid, CAS: 1368342-07-7) alter steric and electronic profiles, affecting receptor binding .

Physicochemical and Spectral Data

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Spectral Features (IR/NMR) Reference ID
(1S,2S)-2-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid 918305-72-3 C9H8BrNO2 256.07 Not explicitly provided; SFC retention: 5.989 min
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid 1060811-01-9 C10H8F3NO2 231.17 IR: C=O stretch ~1700 cm⁻¹; ¹H NMR: Pyridyl protons at δ7.5–8.5
trans-2-Cyanocyclopropanecarboxylic acid 39891-82-2 C5H5NO2 123.10 IR: CN stretch ~2240 cm⁻¹; ¹H NMR: Cyclopropane δ1.5–2.5
rac-(1R,2R)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid Not provided C9H10N2O2 178.19 NH2 stretch ~3350 cm⁻¹; ¹H NMR: Aminopyridine δ6.5–7.5

Biological Activity

Structural Characteristics and Biological Implications

2-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid is characterized by a cyclopropane ring attached to a carboxylic acid group and a brominated pyridine moiety. The presence of the bromine atom at the 6-position of the pyridine ring contributes to its chemical reactivity and potential biological activity. This structural arrangement may enhance its interaction with biological targets, potentially increasing its efficacy compared to non-brominated analogs.

Anti-inflammatory and Analgesic Properties

Research indicates that 2-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid exhibits significant biological activity, particularly in the realm of anti-inflammatory and analgesic effects. While specific data on this exact compound is limited, studies on structurally similar compounds provide insights into its potential mechanisms of action.

Case Study: Ibuprofen Analogues

A study investigating novel amide analogues of ibuprofen as potential dual-action FAAH/COX inhibitors provides a relevant comparison. One such analogue, N-(3-Bromopyridin-2-yl)−2-(4-isobutylphenyl)propanamide (Ibu-AM68), demonstrated inhibition of fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2) . While the bromine position differs, this study suggests that brominated pyridine-containing compounds can exhibit significant anti-inflammatory properties.

Enzyme Interactions and Inhibition

2-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid has been found to interact with various biological targets, including enzymes involved in inflammatory pathways. Its interaction profile suggests it may act as an inhibitor or modulator, providing insights into its mechanism of action.

Comparative Enzyme Inhibition Data

While specific data for 2-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid is not available, the following table presents inhibition data for structurally similar compounds to provide context:

CompoundFAAH Inhibition (IC50)COX-2 Inhibition (IC50)
Ibu-AM680.26 µM (Ki)>10 µM (AA as substrate)
Ibuprofen~100 µM~10 µM

This data suggests that brominated pyridine-containing compounds can exhibit potent enzyme inhibition, particularly against FAAH .

Potential Therapeutic Applications

Based on its structural features and the activities of similar compounds, 2-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid may have potential applications in various therapeutic areas:

  • Pain Management: Its potential analgesic properties make it a candidate for pain relief medications.
  • Anti-inflammatory Treatments: The compound's ability to interact with inflammatory pathways suggests potential use in treating inflammatory conditions.
  • Cancer Research: Some cyclopropyl amide derivatives have shown promise in cancer treatment, indicating a potential area for investigation .

Future Research Directions

While the biological activity of 2-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid shows promise, further research is necessary to fully elucidate its interactions and assess their implications for drug development. Key areas for future investigation include:

  • Detailed enzyme inhibition studies
  • In vivo efficacy trials for specific therapeutic applications
  • Structure-activity relationship (SAR) studies to optimize its biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.